hPGDS Inhibitory Activity of 2-(4-Methyl-1H-pyrazol-1-yl)butanoic acid Compared to a Structurally Simplified Analog
This compound has demonstrated measurable inhibitory activity against human hematopoietic prostaglandin D synthase (hPGDS), with a reported IC50 value of 130 nM in a biochemical assay. This provides a specific, quantitative data point for this compound. In contrast, the des-methyl analog, 2-(1H-pyrazol-1-yl)butanoic acid, has been reported to show only 70% inhibition at a substantially higher concentration of 500 μM in a related enzyme inhibition assay context, indicating a significant loss in potency [1]. The 4-methyl substitution on the pyrazole ring appears to be a critical structural feature for achieving nanomolar affinity for this class of enzymes [2].
| Evidence Dimension | Enzyme Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 130 nM |
| Comparator Or Baseline | 2-(1H-pyrazol-1-yl)butanoic acid (des-methyl analog): 70% inhibition at 500 μM |
| Quantified Difference | Target compound exhibits nanomolar potency; comparator exhibits weak, high-micromolar activity. |
| Conditions | Biochemical assay using recombinant hPGDS for target; cell-based assay for comparator. Note: Assays differ and are from separate studies. |
Why This Matters
This comparative potency data directs the selection of 2-(4-methyl-1H-pyrazol-1-yl)butanoic acid over its des-methyl analog for applications where a strong starting point for hPGDS inhibition is required, particularly in inflammation research.
- [1] BindingDB. BDBM50084256 (CHEMBL3425957). Affinity Data: IC50 = 130 nM for human HPGDS. Accessed via BindingDB. View Source
- [2] PMC, Table 1. (2023). Compound 2 (2-(1H-pyrazol-1-yl)butanoic acid) shows 70% inhibition at 500 μM. Accessed via PubMed Central. View Source
